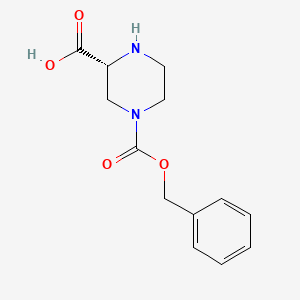

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

Descripción general

Descripción

®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which imparts unique chemical properties to the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-piperazine-2-carboxylic acid.

Protection: The amino group of ®-piperazine-2-carboxylic acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the compound with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Industrial Production Methods: Industrial production of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding ®-piperazine-2-carboxylic acid.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Reduction: ®-piperazine-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid Applications

This compound is a piperazine-2-carboxylic acid derivative that is valuable as an intermediate for the preparation of pharmaceutical active substances . Specifically, it can be used in the synthesis of oxazolidinone antimicrobials .

Synthesis of Piperazine-2-carboxylic Acid Derivatives

- Asymmetric Hydrogenation: Optically active piperazine-2-carboxylic acid derivatives can be prepared through asymmetric hydrogenation of pyrazinecarboxylic acid derivatives .

- (S)-Piperazine-2-carboxylic acid tert-butylamide: This can be synthesized analogously to a specific example using pyrazinecarboxylic acid tert-butylamide, a rhodium catalyst, and a chiral ligand, hydrogenated in methanol .

- Esterification: Diprotected piperazine-2-carboxylic acid can be esterified with iodomethane and aqueous sodium bicarbonate under phase-transfer conditions in dichloromethane (DCM) to yield fully protected piperazine-2-carboxylic acid .

Applications in Pharmaceutical Chemistry

- HIV Protease Inhibitors: Some known compounds, in which X is NH-t-Bu and which have the (S)-configuration, are structural units for HIV protease inhibitors .

- Oxazolidinone Antimicrobials: this compound is a key intermediate in the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, which is a key intermediate for oxazolidinone antimicrobials . Oxazolidinones are a new class of synthetic antimicrobial agents that are effective against gram-positive pathogens .

- Antibacterial and Oxytocin Receptor-Antagonistic Activities: The 4-phenyl-2-carboxy-piperazine pharmacophore, found in synthesized screening libraries, is known to possess antibacterial and oxytocin receptor-antagonistic activities .

Cosmetic Applications

- Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties .

- Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

- The use of natural polymers in cosmetic formulations is of particular relevance because of their biocompatible, safe, and eco-friendly character .

Mecanismo De Acción

The mechanism of action of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- ®-piperazine-2-carboxylic acid

- (S)-piperazine-2-carboxylic acid

- ®-N-Boc-5-oxo-piperazine-2-carboxylic acid

Comparison:

®-piperazine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

(S)-piperazine-2-carboxylic acid: The enantiomer of ®-piperazine-2-carboxylic acid, with different stereochemistry and potentially different biological activity.

®-N-Boc-5-oxo-piperazine-2-carboxylic acid: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a benzyloxycarbonyl group, offering different reactivity and protection properties.

®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid stands out due to its specific stereochemistry and the presence of the benzyloxycarbonyl group, which provides unique reactivity and protection capabilities in synthetic and medicinal chemistry applications.

Actividad Biológica

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS number 276695-09-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O4, and it features a piperazine ring substituted with a benzyloxycarbonyl group and a carboxylic acid. Its structure is critical for its interaction with biological targets.

The compound's mechanism of action primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor in several biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The specific interactions depend on the target proteins and the context of the biological system.

Pharmacological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has shown promising results in cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis in ovarian cancer cells. The half-maximal effective concentration (EC50) values have been reported in the low micromolar range, suggesting potent activity against cancerous cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses. It has been observed to reduce nitric oxide production in LPS-induced RAW 264.7 macrophages, indicating potential as an anti-inflammatory agent.

Data Tables

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Growth inhibition | |

| Anticancer | Ovarian cancer cells | Induces apoptosis | |

| Anti-inflammatory | RAW 264.7 macrophages | Reduces NO production |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent for bacterial infections.

Study 2: Cancer Cell Proliferation

In a comparative analysis involving various derivatives of piperazine compounds, this compound exhibited superior anticancer activity with an EC50 value of 0.5 µM against A2780 ovarian cancer cells. This suggests that structural modifications can enhance biological activity significantly.

Study 3: Inflammatory Response Modulation

Research on the anti-inflammatory properties showed that treatment with this compound led to a reduction in pro-inflammatory cytokines in RAW 264.7 cells activated by LPS. This positions the compound as a candidate for further investigation in inflammatory diseases.

Propiedades

IUPAC Name |

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363827 | |

| Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276695-09-1 | |

| Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.